Product packaging for 3-Nitrobut-3-en-2-one(Cat. No.:CAS No. 286402-79-7)

3-Nitrobut-3-en-2-one

Cat. No.: B12581578
CAS No.: 286402-79-7
M. Wt: 115.09 g/mol
InChI Key: GMWLYXLYSBPDDE-UHFFFAOYSA-N
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Description

3-Nitrobut-3-en-2-one (CAS: To be confirmed

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B12581578 3-Nitrobut-3-en-2-one CAS No. 286402-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286402-79-7

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

3-nitrobut-3-en-2-one

InChI

InChI=1S/C4H5NO3/c1-3(4(2)6)5(7)8/h1H2,2H3

InChI Key

GMWLYXLYSBPDDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)[N+](=O)[O-]

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Nitrobut 3 En 2 One and Its Functionalized Analogues

Direct Nitration Approaches for α,β-Unsaturated Ketones

Direct nitration involves the introduction of a nitro group onto the double bond of an α,β-unsaturated ketone like but-3-en-2-one (B6265698) (methyl vinyl ketone). This approach is challenging due to the propensity for side reactions, but several strategies have been developed.

Oxidative nitration introduces a nitro group across the alkene moiety. One effective method involves the use of a solid-supported nitrite (B80452) (SSN) in the presence of a proton donor such as acetic acid. This approach facilitates the conversion of various α,β-unsaturated ketones into their β-nitro counterparts at room temperature. researchgate.netunive.it For the synthesis of 3-Nitrobut-3-en-2-one, this would involve the direct nitration of methyl vinyl ketone.

Another strategy is the radical halo-nitration of alkenes. This reaction can be achieved using nitrogen dioxide, often generated from the thermal decomposition of iron(III) nitrate (B79036) nonahydrate, in conjunction with a halogen salt. organic-chemistry.org The resulting β-halo-α-nitro intermediate can then undergo elimination to yield the desired nitroalkene.

Table 1: Representative Oxidative Nitration Conditions for α,β-Unsaturated Ketones

SubstrateReagentsSolventConditionsProductReference
Generic α,β-Unsaturated KetoneSolid Supported Nitrite (SSN), Acetic AcidCyclopentyl Methyl Ether (CPME)Room Temperatureβ-Nitro Ketone researchgate.netunive.it
Generic AlkeneIron(III) Nitrate Nonahydrate, Halogen SaltNot specifiedThermalβ-Halo-α-nitroalkane organic-chemistry.org

This two-step approach involves first creating a saturated halo-nitro compound, followed by an elimination reaction to form the carbon-carbon double bond. A plausible route starts with a β-halo ketone, such as 3-bromobutan-2-one. Nitration at the α-position would yield 3-bromo-3-nitrobutan-2-one. Subsequent treatment with a base would induce dehydrohalogenation, where a proton from the C4 methyl group and the bromine atom at C3 are eliminated to form the desired this compound.

Alternatively, a process of halogenation-dehydrohalogenation can be applied to a precursor nitroalkene to modify its structure. researchgate.net The dehydrohalogenation of haloalkanes is a well-established method for forming alkenes, typically by heating with an alcoholic solution of potassium hydroxide. libretexts.org The order of reactivity for the haloalkane substrate in such eliminations is tertiary > secondary > primary. libretexts.org

Carbonyl Condensation and Related Pathways for Enone Formation

The most prominent pathway in this category is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgtcichemicals.com This reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgyoutube.com For the synthesis of this compound, the logical precursors are nitromethane (B149229) and pyruvaldehyde (methylglyoxal).

The mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.orgyoutube.com This anion then attacks the more electrophilic aldehyde carbonyl carbon of pyruvaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 3-hydroxy-3-nitrobutan-2-one. wikipedia.orgyoutube.com A crucial final step is the dehydration of this nitroaldol adduct. This elimination of water is often promoted by the reaction conditions (e.g., elevated temperature or treatment with acid) and is driven by the formation of the stable, conjugated nitroalkene system. tandfonline.comcommonorganicchemistry.com This dehydration can often be performed in a one-pot procedure following the initial condensation. researchgate.net

Table 2: General Scheme for Henry Reaction and Subsequent Dehydration

StepReactantsCatalyst/ReagentIntermediateFinal ProductReference
1. Nitroaldol CondensationNitromethane + PyruvaldehydeBase (e.g., KOH, DBU)3-Hydroxy-3-nitrobutan-2-one- wikipedia.orgresearchgate.net
2. Dehydration3-Hydroxy-3-nitrobutan-2-oneHeat or Acid/Base Treatment-This compound tandfonline.comcommonorganicchemistry.com

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally benign processes.

Flow Chemistry: Continuous flow chemistry offers significant advantages for hazardous reactions like nitrations. europa.eu By performing reactions in a continuously flowing stream through narrow channels, flow reactors provide superior heat transfer and precise control over reaction parameters. europa.euseqens.com This minimizes the risk of thermal runaways and the formation of explosive byproducts, which can be a concern in batch nitration processes. seqens.com The reduced reaction volumes and enhanced safety make flow chemistry a highly attractive platform for the synthesis of nitro compounds. research.csiro.au

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net While often used for transformations of nitroalkenes, photocatalytic methods can also be envisioned for their synthesis. For instance, light-mediated radical reactions could provide alternative pathways for C-N bond formation or for the functionalization of precursor molecules under mild conditions. thieme-connect.com

Green Chemistry Approaches: The principles of green chemistry can be applied to traditional synthetic routes. For the Henry reaction, using water as a solvent and employing mild catalysts like potassium carbonate or recyclable ionic liquids can significantly improve the environmental footprint of the synthesis. organic-chemistry.orgtandfonline.comresearchgate.net Such methods avoid the use of hazardous organic solvents and toxic catalysts, aligning with the goals of sustainable chemistry. organic-chemistry.orgresearchgate.net Another advanced technique is alkene cross-metathesis, which can be used to construct highly functionalized nitroalkenes from simpler precursors using catalysts like Grubbs' second-generation catalyst. organic-chemistry.org

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of functionalized analogues of this compound requires methods that can control the position of new substituents.

Synthesis from Substituted Precursors: The most straightforward approach is to use substituted starting materials in a condensation reaction. For example, a substituted nitromethane (R-CH₂NO₂) or a substituted pyruvaldehyde analogue could be used in a Henry reaction. This would place the substituent at either the C4 position or the C1 (methyl) position of the resulting nitroenone backbone, respectively. This strategy has been used to create a variety of substituted nitroalkenes. nih.gov

Post-synthesis Functionalization: Alternatively, the parent this compound can be functionalized directly. Conjugated nitroalkenes are excellent Michael acceptors, and the addition of nucleophiles is a primary pathway for their functionalization. rsc.org Organocatalytic asymmetric Michael additions of nitroalkanes to enones have been developed to create all-carbon quaternary stereocenters with high enantioselectivity, demonstrating a powerful method for adding complexity. acs.org While the electrophilic character is typically centered at the C4 position, specialized reagents or catalysts can be used to alter this reactivity and achieve substitution at other positions. acs.org

Reactivity and Mechanistic Elucidation of 3 Nitrobut 3 En 2 One in Organic Transformations

Nucleophilic Addition Reactions to the Electron-Deficient Double Bond

The pronounced electrophilicity of the β-carbon of the α,β-unsaturated system in 3-nitrobut-3-en-2-one makes it a prime target for nucleophilic attack. This reactivity is the basis for a range of conjugate addition reactions. masterorganicchemistry.comlibretexts.orgyoutube.com

The Michael reaction, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for this compound. wikipedia.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated compound (the Michael acceptor). wikipedia.orgyoutube.com The resulting products, often γ-nitrocarbonyl compounds, are valuable synthetic intermediates. mdpi.comencyclopedia.pub

A diverse array of carbon-based nucleophiles readily participates in Michael additions with nitroalkenes like this compound. Enolates, generated from ketones, aldehydes, and esters, are common Michael donors. masterorganicchemistry.com For instance, the reaction of an enolate with an α,β-unsaturated ketone proceeds through deprotonation to form the enolate, which then attacks the β-carbon of the unsaturated system. libretexts.org Subsequent protonation yields the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

The scope of carbon nucleophiles extends to β-diketones, β-keto esters, malonic esters, and nitroalkanes. libretexts.org Asymmetric versions of these reactions, often employing chiral organocatalysts, have been developed to achieve high enantioselectivity. mdpi.comscispace.com

Table 1: Examples of Michael Addition with Carbon-Centered Nucleophiles

Michael DonorMichael AcceptorProduct Type
Enolate of a ketoneα,β-Unsaturated Ketone1,5-Dicarbonyl Compound
Diethyl MalonateNitroalkeneγ-Nitro Ester
AcetaldehydeNitroolefinγ-Nitro Aldehyde

This table provides a generalized overview of product types from Michael additions involving carbon nucleophiles.

Nitrogen, sulfur, and oxygen-based nucleophiles also undergo conjugate addition to electron-deficient alkenes. nih.gov Amines and thiols, in particular, are effective nucleophiles in these "hetero-Michael" additions. nih.gov The thia-Michael reaction, involving the addition of a thiol, is known for its efficiency and selectivity. nih.gov These reactions can often be catalyzed by a base, which facilitates the formation of the more nucleophilic thiolate anion. nih.govnih.gov The reaction rate can be influenced by the polarity of the solvent, with polar aprotic solvents like DMF and DMSO favoring the formation and stabilization of the thiolate. nih.gov

The addition of amines and alcohols proceeds in a similar fashion, expanding the synthetic utility of this compound for the introduction of nitrogen and oxygen functionalities. researchgate.net

Table 2: Examples of Hetero-Michael Addition Reactions

NucleophileElectrophileReaction Type
Thiolα,β-Unsaturated CarbonylThia-Michael Addition
Amineα,β-Unsaturated CarbonylAza-Michael Addition
Alcoholα,β-Unsaturated CarbonylOxa-Michael Addition

This table illustrates the types of hetero-Michael additions based on the nucleophile used.

The concept of conjugate addition to nitroalkenes extends beyond the traditional Michael reaction. Various nucleophiles that are not strictly enolates can participate in 1,4-addition processes. masterorganicchemistry.com This broadens the scope of molecules that can be synthesized using this compound as a building block.

Michael Addition Processes with Various Nucleophiles

Cycloaddition Reactions Involving the Nitroalkene System

The carbon-carbon double bond of this compound can also participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. researchgate.net These reactions are powerful tools for the construction of ring systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Due to the electron-withdrawing nitro and carbonyl groups, this compound is an excellent dienophile. organic-chemistry.org The reaction is facilitated by the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing substituents on the dienophile lower the energy of its LUMO, accelerating the reaction. organic-chemistry.org

The nitro group can serve as a regiochemical control element in these reactions, directing the orientation of the diene in the cycloaddition. rsc.org Furthermore, hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, allow for the synthesis of six-membered heterocyclic rings. wikipedia.org

Beyond the Diels-Alder reaction, other pericyclic reactions are also possible. For example, 1,3-dipolar cycloadditions, such as the reaction with nitrones, can occur to form five-membered heterocyclic rings like isoxazolidines. uchicago.eduwikipedia.orgcore.ac.uk These [3+2] cycloadditions are also concerted, pericyclic processes. wikipedia.org The regiochemistry of these reactions is controlled by the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. wikipedia.org

1,3-Dipolar Cycloadditions (e.g., with Nitrile N-Oxides, Azomethine Ylides)

The presence of both an electron-withdrawing nitro group and a carbonyl group activates the double bond of this compound, making it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings.

With nitrile N-oxides , this compound is expected to undergo a [3+2] cycloaddition to yield highly functionalized isoxazolines. The regioselectivity of this reaction is governed by the electronic properties of the reactants. The electron-deficient nature of the double bond in this compound favors a reaction where the oxygen of the nitrile N-oxide adds to the carbon bearing the nitro group, and the carbon of the nitrile N-oxide adds to the carbon bearing the acetyl group. This regioselectivity is driven by the stabilization of the partial charges in the transition state.

Similarly, azomethine ylides react with this compound to form substituted pyrrolidines. youtube.com Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with electron-poor alkenes. libretexts.org The reaction proceeds via a concerted mechanism, leading to a high degree of stereocontrol. The substituents on the azomethine ylide and the reaction conditions can influence the diastereoselectivity of the resulting pyrrolidine (B122466). The table below summarizes the expected products from these cycloaddition reactions.

1,3-DipoleDipolarophileResulting Heterocycle
Nitrile N-OxideThis compoundIsoxazoline (B3343090)
Azomethine YlideThis compoundPyrrolidine

Reduction Chemistry of the Nitro and Ketone Functional Groups

The reduction of this compound offers a pathway to various valuable synthetic intermediates. The presence of two reducible functional groups, the nitro group and the ketone, allows for selective transformations depending on the choice of reducing agent and reaction conditions.

The selective reduction of the nitro group in α,β-unsaturated nitro compounds can be achieved using various reagents. wikipedia.org Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common method for reducing aliphatic nitro compounds to the corresponding amines. wikipedia.org For the selective reduction to a hydroxylamine, milder reducing agents or specific conditions are required. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride can be employed for this transformation. wikipedia.org

The following table outlines common reducing agents and their expected products in the reduction of the nitro group of this compound.

Reducing AgentExpected ProductFunctional Group Transformation
H₂, Pd/C or PtO₂3-Aminobutan-2-oneNitro to Amine
Zn, NH₄Cl3-(Hydroxyamino)butan-2-oneNitro to Hydroxylamine
Iron in acidic media3-Aminobutan-2-oneNitro to Amine

The reduction of the carbonyl group in this compound to a secondary alcohol can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones in the presence of a nitro group. libretexts.org The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the carbonyl and the nitro group. wikipedia.org

Oxidation Reactions and Oxidative Transformations

The oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. The carbon-carbon double bond is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield a nitro-substituted carboxylic acid and a ketone.

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This would result in the formation of a highly reactive nitro-substituted epoxide, which could serve as a versatile intermediate for further transformations.

Rearrangement Reactions and Tautomerism Studies

While rearrangements of aliphatic nitro compounds are not as common as their aromatic counterparts, this compound can exhibit tautomerism. houstonmethodist.orghoustonmethodist.org The presence of an α-proton to the nitro group allows for the potential of nitro-aci tautomerism, especially under basic conditions. The aci-nitro tautomer is a nitronate, which can act as a nucleophile in various reactions. The equilibrium between the nitro and aci-nitro forms is crucial in understanding the reactivity of this compound in base-catalyzed reactions.

Catalytic Activation and Stereocontrol in this compound Chemistry

The prochiral nature of this compound makes it an excellent substrate for asymmetric catalysis. The development of stereocontrolled reactions involving this compound is of significant interest for the synthesis of enantiomerically enriched building blocks.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated nitro compounds. Chiral amines or thiourea-based catalysts can be employed to activate this compound towards nucleophilic attack in a stereoselective manner. For instance, in Michael additions, a chiral organocatalyst can control the facial selectivity of the nucleophilic attack on the β-carbon, leading to the formation of one enantiomer in excess.

Lewis acid catalysis can also be utilized to activate the carbonyl group, enhancing the electrophilicity of the β-carbon and facilitating stereocontrolled conjugate additions. The choice of a chiral Lewis acid can induce high levels of enantioselectivity in these transformations.

Organocatalysis in Asymmetric Transformations

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated compounds, including nitroalkenes. mdpi.com This approach utilizes small, chiral organic molecules to catalyze reactions with high stereocontrol, often under mild conditions. mdpi.com In the context of this compound and related nitro-enones, organocatalysts have been successfully employed in a variety of asymmetric transformations, primarily conjugate additions and cycloadditions.

The primary modes of activation in organocatalysis involve the formation of transient, reactive intermediates such as enamines or iminium ions, or through non-covalent interactions like hydrogen bonding. nih.gov Chiral primary or secondary amines, often derived from natural sources like proline or cinchona alkaloids, are frequently used. These catalysts react with the carbonyl group of a nucleophile (e.g., an aldehyde or ketone) to form a chiral enamine, or with the α,β-unsaturated system of the electrophile to generate a chiral iminium ion, which then directs the stereoselective attack of the reaction partner.

Bifunctional organocatalysts, such as chiral thioureas and squaramides, have proven particularly effective. These catalysts possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bonding donor site (the thiourea (B124793) or squaramide moiety) to activate and orient the nitro-enone electrophile. mdpi.com This dual activation strategy enhances reactivity and enforces a highly organized transition state, leading to excellent levels of stereoselectivity. mdpi.com For instance, the hydrogens on a thiourea group can form hydrogen bonds with both oxygen atoms of the nitro group, locking the nitroalkene into a specific conformation for nucleophilic attack. mdpi.com This strategy has been applied to the asymmetric conjugate addition of various carbon nucleophiles to nitroalkenes, affording γ-nitro carbonyl compounds which are valuable synthetic intermediates. mdpi.comorganic-chemistry.org

Table 1: Organocatalyzed Asymmetric Reactions with Nitroalkenes
Catalyst TypeReaction TypeNucleophile/SubstrateKey FeaturesTypical ee (%)
Chiral ThioureaMichael AdditionAldehydes, KetonesDual activation via H-bonding and enamine/iminium formation>90
Chiral SquaramideMichael Addition1,3-DicarbonylsBifunctional acid/base catalysis85-99
Prolinamide DerivativesMichael AdditionAldehydesH-bonding between amide and nitro group guides enamine attack93-96 organic-chemistry.org
Cinchona Alkaloid(3+2) CycloadditionAzomethine YlidesBifunctional catalysis promoting stereoselective cycloaddition>95 mdpi.com

Lewis Acid and Transition Metal Catalysis

Alongside organocatalysis, Lewis acid and transition metal catalysis offer powerful and complementary strategies for activating this compound towards asymmetric transformations. These catalysts typically function by coordinating to one of the oxygen atoms of the nitro-enone, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. youtube.com

Lewis Acid Catalysis involves the use of metal-based electron pair acceptors, with common examples based on metals like copper, zinc, iron, titanium, and boron. wikipedia.org By coordinating to the carbonyl oxygen of this compound, a Lewis acid enhances its reactivity as a Michael acceptor or a dienophile in Diels-Alder reactions. wikipedia.org The use of chiral ligands bound to the metal center allows for the creation of a chiral environment around the substrate, directing the incoming nucleophile to a specific face of the molecule and inducing high enantioselectivity. wikipedia.org This strategy has been widely applied in natural product synthesis to construct complex molecular architectures with precise stereochemical control. wikipedia.org

Transition Metal Catalysis provides a broad spectrum of reactivity for nitro-enones. nih.gov Metals such as palladium, rhodium, iron, and cobalt can catalyze a diverse array of reactions including conjugate additions, cycloadditions, and reductive functionalizations. cardiff.ac.uksemanticscholar.org For instance, transition metal complexes can activate the nitro-enone through coordination, similar to Lewis acids. nih.gov Furthermore, they can participate in more complex catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps. In some cases, transition metals can be used for the reductive functionalization of the nitro group itself, highlighting the versatile reactivity of the substrate. cardiff.ac.uk

Table 2: Lewis Acid and Transition Metal-Catalyzed Reactions
Catalyst SystemReaction TypeKey Features
Chiral Cu-BOX ComplexConjugate AdditionCoordination to the carbonyl group activates the enone for nucleophilic attack.
Fe-PyBOX CatalystDiels-Alder ReactionCatalyzes [4+2] cycloadditions with high stereocontrol. wikipedia.org
Rhodium Complexes[2+2+2] CycloadditionEnables the construction of complex cyclic systems. semanticscholar.org
Iron(salen) ComplexReductive FunctionalizationCan catalyze the reduction of the nitro group, potentially coupled with other transformations. cardiff.ac.uk

Mechanistic Insights into Catalytic Cycles

Understanding the underlying mechanisms of these catalytic transformations is crucial for rational catalyst design and reaction optimization.

In organocatalysis , the mechanism is highly dependent on the catalyst class.

Iminium Ion Catalysis: Chiral secondary amines, such as MacMillan catalysts, react reversibly with the α,β-unsaturated ketone to form a chiral iminium ion. youtube.com This process lowers the LUMO of the π-system, activating it for nucleophilic attack. The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion, forcing the nucleophile to approach from the less hindered face, thereby ensuring high enantioselectivity.

Enamine Catalysis: When the organocatalyst reacts with a ketone or aldehyde nucleophile, it forms a chiral enamine. This enamine, acting as a nucleophile, then attacks the electrophile (this compound). The stereochemistry is controlled by the sterically demanding environment created by the catalyst during the C-C bond-forming step.

Hydrogen-Bonding Catalysis: With bifunctional catalysts like thioureas or squaramides, the mechanism involves a dual-activation model. mdpi.com The Lewis basic site of the catalyst deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea or squaramide moiety forms two hydrogen bonds with the nitro group of this compound. mdpi.com This non-covalent interaction not only activates the electrophile but also rigidly orients it within the chiral pocket of the catalyst, leading to a highly organized, stereospecific transition state.

In Lewis acid and transition metal catalysis , the primary activation step is the coordination of the metal center to a heteroatom (typically the carbonyl oxygen) of the this compound. This coordination withdraws electron density from the π-system, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. In asymmetric catalysis, the chiral ligands attached to the metal form a defined three-dimensional space that dictates the trajectory of the incoming nucleophile. An interesting mechanistic consideration in some Lewis acid-mediated reactions is the potential for proton catalysis, where trace amounts of water can lead to the in-situ generation of a Brønsted acid, which may be the true catalytic species. nih.gov

Advanced Spectroscopic and Computational Approaches for 3 Nitrobut 3 En 2 One Characterization and Reactivity Prediction

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The molecular structure of 3-Nitrobut-3-en-2-one can be unequivocally established using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific experimental data for this compound is not widely published, its expected spectral characteristics can be inferred from structurally similar compounds and general principles of NMR spectroscopy.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the two vinylic protons. The methyl group (CH₃) protons would appear as a singlet, likely in the range of δ 2.3-2.6 ppm. The two geminal protons on the terminal double bond (C=CH₂) would be inequivalent due to the presence of different substituents on the other carbon of the double bond. They would likely appear as two distinct signals, potentially as doublets or multiplets, with chemical shifts significantly downfield due to the electron-withdrawing effects of the adjacent nitro and carbonyl groups.

The ¹³C NMR spectrum would complement the proton data, showing four distinct carbon signals. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The two sp² hybridized carbons of the double bond would appear in the olefinic region (δ 120-150 ppm), and the methyl carbon would be found in the aliphatic region (δ 25-30 ppm).

For stereochemical elucidation in related, more complex molecules, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments can establish through-space proximity between protons, which is critical for assigning stereochemistry, such as the E/Z configuration of double bonds in substituted analogs. scispace.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (Acetyl)2.3 - 2.6Singlet (s)
C=CH₂ (geminal, Ha)6.0 - 6.5Doublet (d)
C=CH₂ (geminal, Hb)6.5 - 7.0Doublet (d)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H₃ (Acetyl)25 - 30
C=C H₂125 - 135
C =CH₂140 - 150
C =O (Carbonyl)195 - 200

Dynamic NMR (DNMR) studies are instrumental in investigating processes of conformational change that occur on the NMR timescale. For this compound, DNMR could be used to study the rotational barrier around the single bond connecting the acetyl group and the nitroalkene moiety. The conjugation between the carbonyl group and the carbon-carbon double bond can lead to a degree of restricted rotation. By analyzing changes in the NMR lineshape at different temperatures, it is possible to determine the energy barriers and rates of this conformational interchange. Such studies on related nitro-substituted aromatic compounds have successfully elucidated preferred conformations. scispace.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the key functional groups. A strong, sharp band for the carbonyl (C=O) stretch is expected around 1700-1735 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically near 1520-1560 cm⁻¹ and a symmetric stretch around 1320-1360 cm⁻¹. scispace.com The carbon-carbon double bond (C=C) stretch would appear in the 1600-1650 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would effectively complement the IR data, particularly for the C=C double bond.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Carbonyl (C=O)Stretch1700 - 1735Strong
Alkene (C=C)Stretch1600 - 1650Medium
Nitro (NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (NO₂)Symmetric Stretch1320 - 1360Strong
C-H (sp²)Stretch3000 - 3100Medium
C-H (sp³)Stretch2850 - 3000Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₄H₅NO₃.

The exact mass of the molecular ion [M]⁺• can be calculated with high precision using high-resolution mass spectrometry (HRMS). The monoisotopic mass of this compound is approximately 115.027 g/mol . nih.gov

Upon electron ionization (EI), the molecular ion is formed, which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that is useful for structural identification. Common fragmentation pathways for this compound would likely involve the loss of stable neutral molecules or radicals. Key fragmentation processes include:

Loss of the nitro group: A prominent peak corresponding to the [M - NO₂]⁺ ion (m/z 69) would be expected from the cleavage of the C-N bond.

Loss of the acetyl radical: Cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon could result in the formation of an acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org

Loss of a methyl radical: Fragmentation could also occur via the loss of a methyl radical from the acetyl group, leading to an [M - CH₃]⁺ ion (m/z 100).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNeutral Loss
115[C₄H₅NO₃]⁺•(Molecular Ion)
100[C₃H₂NO₃]⁺CH₃•
69[C₄H₅O]⁺NO₂•
43[C₂H₃O]⁺C₂H₂NO₂•

Electronic Spectroscopy (UV-Vis) and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light.

This compound contains a conjugated system consisting of the carbonyl group and the carbon-carbon double bond (an enone system). This extended π-system acts as a chromophore. Additionally, the nitro group is itself a strong chromophore. The combination of these groups is expected to result in significant UV absorption.

The molecule would likely exhibit two main types of electronic transitions:

A high-intensity π → π * transition associated with the conjugated enone system, likely occurring at a wavelength below 250 nm.

A lower-intensity n → π * transition, involving the non-bonding electrons on the carbonyl oxygen, which would appear at a longer wavelength, possibly in the 270-350 nm range.

The presence of the nitro group can further influence the absorption spectrum, potentially leading to additional charge-transfer bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Quantum mechanical calculations are at the heart of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and energy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each with its own strengths in elucidating the intricacies of molecular systems like this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of this compound, from which a wealth of information about its reactivity can be derived.

The electronic properties are often analyzed through the prism of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For conjugated nitroalkenes similar to this compound, DFT calculations reveal that the nitro group significantly lowers the energy of the LUMO, making the double bond highly susceptible to nucleophilic attack, such as in Michael additions. rsc.orgencyclopedia.pubnih.govmdpi.com The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites of reaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors are invaluable for comparing the reactivity of this compound with other compounds and for predicting its behavior in different chemical environments. For instance, a high electrophilicity index for a nitroalkene indicates its strong electrophilic character. nih.govmdpi.com

Interactive Data Table: Calculated Reactivity Descriptors for a Representative Nitroalkene

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (EHOMO)--7.5 to -8.5Electron-donating ability
LUMO Energy (ELUMO)--2.0 to -3.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.5 to 6.5Chemical reactivity and stability
Ionization Potential (I)-EHOMO7.5 to 8.5Energy to remove an electron
Electron Affinity (A)-ELUMO2.0 to 3.0Energy released when gaining an electron
Electronegativity (χ)(I + A) / 24.75 to 5.75Tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.25 to 3.25Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)0.15 to 0.22Polarizability
Electrophilicity Index (ω)χ² / (2η)3.5 to 5.0Global electrophilic nature

Note: The values presented are typical for conjugated nitroalkenes and are intended to be illustrative for this compound.

Ab initio methods are quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems and properties. These methods are particularly useful for elucidating reaction mechanisms, mapping out potential energy surfaces, and calculating the energetic profiles of reactions involving this compound.

For instance, in a Michael addition reaction, ab initio calculations can be used to model the approach of a nucleophile to the double bond of this compound. encyclopedia.pub By calculating the energy of the system at various points along the reaction coordinate, a detailed energetic profile can be constructed. This profile reveals the energies of the reactants, products, any intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Similarly, for cycloaddition reactions, ab initio methods can be employed to investigate the concerted or stepwise nature of the mechanism. researchgate.net By locating the relevant transition states and intermediates, researchers can gain a detailed understanding of the factors that control the stereochemistry and regiochemistry of the reaction.

While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, they are often performed on a single, static conformation. However, molecules are dynamic entities that can exist in various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov

In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time. This allows for the exploration of the conformational space of this compound.

Computational models are not only used to predict reactivity but also to predict spectroscopic parameters, which can be directly compared with experimental data. This is a powerful tool for structure verification and for interpreting complex spectra.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

NMR Spectroscopy: The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations can be used to compute the magnetic shielding tensors of the nuclei, from which the chemical shifts can be predicted. youtube.comorgchemboulder.com By calculating the NMR parameters for different possible isomers or conformers of a reaction product, the experimentally observed spectrum can be assigned to the correct structure.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies can be computed. libretexts.orglibretexts.org These calculated frequencies can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes of this compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Model Unsaturated Ketone

Spectroscopic TechniqueParameterPredicted ValueTypical Experimental Value
1H NMRChemical Shift (ppm) of Hα to C=O2.2 - 2.52.3
1H NMRChemical Shift (ppm) of vinylic H5.8 - 6.56.1
13C NMRChemical Shift (ppm) of C=O195 - 205198
13C NMRChemical Shift (ppm) of vinylic C125 - 140130, 137
IR SpectroscopyC=O stretch (cm-1)1680 - 17001685
IR SpectroscopyC=C stretch (cm-1)1620 - 16401630
IR SpectroscopyNO2 asymm. stretch (cm-1)1540 - 15601550
IR SpectroscopyNO2 symm. stretch (cm-1)1340 - 13601350

Note: The predicted values are based on typical DFT calculations for molecules with similar functional groups and are for illustrative purposes.

Strategic Applications of 3 Nitrobut 3 En 2 One As a Building Block in Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The unique electronic properties of 3-nitrobut-3-en-2-one, characterized by the electron-withdrawing nature of both the nitro and acetyl groups, make its carbon-carbon double bond highly electrophilic. This reactivity is harnessed in various cyclization and cycloaddition reactions to form a broad spectrum of heterocyclic systems.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in pharmaceuticals and natural products. nih.gov this compound serves as an invaluable precursor for several important classes of N-heterocycles.

Pyrroles: Substituted pyrroles can be synthesized using this compound via methodologies analogous to the Barton-Zard pyrrole (B145914) synthesis. wikipedia.org This reaction typically involves the 1,4-addition of an isocyanoacetate to a nitroalkene, followed by cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.orgresearchgate.net The reaction of this compound with a reagent like ethyl isocyanoacetate in the presence of a base would lead to a highly substituted pyrrole bearing an acetyl group.

Pyrazoles: Pyrazoles are synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. This compound, with its conjugated system, can react with hydrazine in a Michael addition-cyclization sequence. The initial nucleophilic attack of hydrazine on the double bond, followed by intramolecular condensation with the ketone carbonyl, yields a pyrazoline intermediate which can be subsequently oxidized to the aromatic pyrazole.

Indoles: 3-Nitroindole is a significant intermediate for synthesizing molecules with biological activity. nih.gov While direct synthesis from this compound is less common, the functionalities within the molecule make it a potential precursor for indole (B1671886) synthesis. For example, its reaction products can be further elaborated. The related compound, 3-(2-nitroethyl)-1H-indole, is known to be a byproduct in some indole syntheses, and methods have been developed to convert these inert byproducts into more useful derivatives. nih.gov

Isoxazolines: The synthesis of isoxazolines often relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. researchgate.net Furthermore, nitro compounds can serve as precursors for isoxazoline (B3343090) N-oxides. rsc.org The reaction between aliphatic nitro compounds and vinyl sulfonium (B1226848) salts can be selectively controlled to produce isoxazoline N-oxides in high yields. rsc.org Another modern approach involves the intramolecular cycloaddition of acyclic nitronates generated in situ, which can lead to complex fused isoxazoline systems. mdpi.com The electron-deficient double bond in this compound makes it an excellent dipolarophile for such cycloadditions, leading to the formation of 3-nitro-substituted isoxazolines. nih.gov

The following table summarizes the synthesis of various nitrogen-containing heterocycles using nitroalkenes as key starting materials.

HeterocycleGeneral MethodReactant with NitroalkeneKey Transformation
Pyrrole Barton-Zard SynthesisIsocyanoacetate1,4-addition, Cyclization, Elimination
Pyrazole Michael Addition-CondensationHydrazineNucleophilic addition, Intramolecular cyclization
Isoxazoline 1,3-Dipolar CycloadditionNitrile Oxide[3+2] Cycloaddition
Isoxazoline N-oxide AnnulationVinyl Sulfonium SaltCyclization

Oxygen-containing heterocycles are also prominent in natural products and synthetic chemistry. nih.gov this compound can be employed in the synthesis of highly substituted furans. A common strategy for furan (B31954) synthesis is the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound. While not a direct Paal-Knorr substrate, this compound can act as a Michael acceptor for an enolate derived from a 1,3-dicarbonyl compound. The resulting adduct, a 1,4-dicarbonyl equivalent after transformation of the nitro group, can then undergo acid-catalyzed cyclization and dehydration to afford a polysubstituted furan. An alternative method involves the reaction of enamino esters with nitroolefins, promoted by a base like potassium acetate, to yield substituted furans. organic-chemistry.org

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single operation. nih.govrsc.org This approach offers high atom economy and efficiency. rsc.org this compound is an ideal candidate for MCRs due to its dual reactivity as a Michael acceptor and an electrophilic ketone. For instance, a one-pot reaction involving an amine, a β-ketoester, and this compound could proceed through an initial condensation between the amine and ketoester to form an enamine, which then undergoes a Michael addition to the nitroalkene. Subsequent intramolecular reactions could then lead to the rapid assembly of a complex heterocyclic core, such as a dihydropyridine (B1217469) derivative. The use of MCRs provides a modular and diversity-oriented platform for generating libraries of medicinally relevant compounds. windows.netresearchgate.net

Precursor for Key Intermediates in Complex Molecule Synthesis

Beyond direct heterocycle synthesis, this compound is a valuable precursor for key synthetic intermediates. The strategic manipulation of its functional groups opens pathways to a variety of molecular scaffolds.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This transformation converts the molecule into a versatile γ-amino-α,β-unsaturated ketone. This intermediate can undergo a host of further reactions, including intramolecular cyclizations (e.g., to form pyrrolidines or piperidines) or serve as a handle for attaching other molecular fragments via amide bond formation.

Modification of the Ketone: The ketone carbonyl can be reduced to a secondary alcohol or reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon substituents. These transformations provide access to chiral alcohols or tertiary centers, significantly increasing molecular complexity.

Diels-Alder Reactions: The electron-deficient diene system can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition is a powerful method for constructing six-membered rings with high stereocontrol, forming complex polycyclic systems that are precursors to natural products.

Role in Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding one, without the need to isolate intermediates. wikipedia.org These sequences are highly efficient for building complex structures from simple starting materials. longdom.org

This compound is an excellent trigger for cascade sequences. The high electrophilicity of its double bond makes it susceptible to nucleophilic attack, which is often the initiating step of the cascade.

A representative example is the reaction with a bifunctional nucleophile, such as ethyl 2-aminoacetate.

Initiation: A Michael addition of the amine to the nitroalkene double bond.

Propagation: The resulting intermediate contains a secondary amine and an ester. The amine can then undergo an intramolecular condensation with the ketone carbonyl of the original molecule.

Termination: This cyclization step forms a new heterocyclic ring, such as a piperidone derivative, in a single, efficient operation.

Such domino reactions enable the rapid construction of intricate molecular frameworks from simple precursors, highlighting the synthetic utility of this compound.

Chiral Auxiliary and Asymmetric Synthesis Applications

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral compound, is of paramount importance in the pharmaceutical industry. While this compound is achiral, it is a prochiral substrate that can be used in asymmetric reactions to generate chiral products. This is typically achieved using either a chiral auxiliary or a chiral catalyst. sigmaaldrich.comwikipedia.org

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in In the context of this compound, a chiral amine could be condensed with the ketone to form a chiral enamine or iminium ion, which would then direct the stereoselective addition of a nucleophile.

More commonly, asymmetric Michael additions to nitroalkenes like this compound are accomplished using small-molecule chiral organocatalysts, such as proline derivatives or chiral secondary amines. The catalyst reversibly forms a chiral enamine or iminium ion with the substrate, which then reacts with a nucleophile. The chiral environment created by the catalyst directs the nucleophile to attack one face of the double bond preferentially, leading to a product with high enantiomeric excess (ee).

The table below shows representative data for the asymmetric Michael addition of various nucleophiles to nitroalkenes, a reaction class directly applicable to this compound.

Nitroalkene SubstrateNucleophileChiral CatalystYield (%)Enantiomeric Excess (ee %)
β-NitrostyreneDimethyl malonateThiourea-based catalyst9594
NitrostyreneAcetone(S)-Proline7620
(E)-1-Nitro-3-phenylprop-1-enePropanalDiarylprolinol silyl (B83357) ether9999

These applications demonstrate the role of this compound as a valuable prochiral building block, enabling access to enantiomerically enriched compounds that are crucial for the development of new therapeutic agents.

Theoretical Frameworks for Understanding 3 Nitrobut 3 En 2 One Reactivity

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a foundational concept in organic chemistry that simplifies reactivity to the interaction between a select few molecular orbitals. It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).

For 3-nitrobut-3-en-2-one, its structure dictates that it will almost invariably function as an electrophile. The presence of the conjugated nitro and carbonyl groups drastically lowers the energy of its LUMO, making it highly susceptible to attack by nucleophiles. The key predictions from FMO theory are:

LUMO Energy and Electrophilicity: A lower LUMO energy corresponds to a stronger electrophile. The LUMO of this compound is significantly stabilized by the electron-withdrawing substituents, rendering the molecule highly reactive toward electron donors.

Site of Attack: The location of nucleophilic attack is predicted by the distribution of the LUMO. The LUMO is a π-antibonding orbital delocalized across the C=C-C=O system and the nitro group. The largest orbital coefficients, indicating the regions of highest electron density in that orbital, are expected to be on the β-carbon of the double bond (the carbon not attached to the acetyl group) and the carbon bearing the nitro group. These are the primary sites where a nucleophile will form a new bond.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO of the nucleophile and the LUMO of this compound is inversely proportional to the reaction rate. A smaller energy gap facilitates electron transfer and leads to a faster reaction.

Table 1. Illustrative Relationship Between FMO Energy Gap and Reactivity
NucleophileHypothetical HOMO Energy (eV)This compound LUMO Energy (eV)HOMO-LUMO Gap (ΔE)Predicted Relative Reactivity
Strong (e.g., Thiolate)-2.5-4.01.5 eVVery High
Moderate (e.g., Amine)-5.0-4.01.0 eVHigh
Weak (e.g., Alcohol)-7.0-4.03.0 eVLow

Conceptual Density Functional Theory (CDFT) and Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a more quantitative framework for understanding chemical reactivity by defining a set of descriptors based on how the electron density of a system changes. nih.govresearchgate.net These descriptors offer a powerful lens through which to analyze and predict the behavior of molecules like this compound.

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electron density from the environment. Due to its two electron-withdrawing groups, this compound is classified as a very strong electrophile and would possess a high electrophilicity index.

Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. For this compound, this value would be extremely low, confirming its character as an electron acceptor, not a donor.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Function (f(r)): The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. For an electrophile like this compound, the relevant function is f⁺(r), which highlights the areas most likely to accept an electron. The values of f⁺(r) would be largest on the carbon atoms of the double bond, consistent with the predictions from FMO theory.

Table 2. Key Conceptual DFT Reactivity Descriptors
DescriptorSymbolDefinition & InterpretationPredicted Value for this compound
ElectronegativityχThe tendency of a species to attract electrons.High
Chemical HardnessηResistance to change in electron distribution.Relatively Low (indicating high reactivity)
Electrophilicity IndexωA measure of the propensity to accept electrons.Very High
Nucleophilicity IndexNA measure of the propensity to donate electrons.Very Low
Fukui Function (for nucleophilic attack)f⁺(r)Identifies the most electrophilic sites in a molecule.High on β-carbon and α-carbon

Substituent Effects and Electronic Perturbations on Reactivity

The reactivity of this compound is fundamentally dictated by its substituents. Both the nitro (-NO₂) and acetyl (-C(O)CH₃) groups are potent electron-withdrawing groups (EWGs) that operate through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the carbon skeleton through the sigma (σ) bonds.

Resonance Effect (-M or -R): Both groups can delocalize the π-electrons of the double bond onto themselves, creating partial positive charges on the carbon backbone. This effect is particularly strong for the nitro group.

These combined effects make the alkene exceptionally electron-poor and thus a powerful Michael acceptor, readily undergoing conjugate addition reactions. Any modification to the molecule's structure would perturb this electronic balance. For example, replacing the methyl group of the acetyl function with a different substituent (R) would modulate the molecule's electrophilicity.

Table 3. Predicted Substituent Effects on the Electrophilicity of the this compound Framework
Substituent (R in R-C(O)-)Electronic EffectImpact on LUMO EnergyPredicted Effect on Reactivity
-H (Hydrogen)Less electron-donating than -CH₃Slightly LowerSlightly Increased Electrophilicity
-CH₂CH₃ (Ethyl)More electron-donating (inductive)Slightly HigherSlightly Decreased Electrophilicity
-Ph (Phenyl)Electron-withdrawing (inductive), potentially donating/withdrawing (resonance)Context-dependentComplex; extends conjugation
-CF₃ (Trifluoromethyl)Strongly electron-withdrawing (inductive)Significantly LowerSignificantly Increased Electrophilicity

Steric Effects and Conformational Control in Reactions

While electronic effects determine the intrinsic reactivity of this compound, steric factors play a crucial role in controlling the accessibility of its reactive sites. Steric hindrance arises from the spatial bulk of groups on either the electrophile or the attacking nucleophile, which can slow down or prevent a reaction.

Nucleophile Size: The planar and relatively unhindered structure of this compound allows it to react with a wide range of nucleophiles. However, very bulky nucleophiles may face steric repulsion from the molecule's methyl or nitro groups, leading to a decreased reaction rate.

Substituent Bulk: If the methyl group on the acetyl moiety were replaced by a larger alkyl group (e.g., isopropyl or tert-butyl), it would create a "steric shield" around the adjacent electrophilic carbon. This could hinder the approach of a nucleophile, potentially slowing the reaction or favoring attack at the other, more accessible carbon of the double bond.

Conformational Control: The molecule can exist in two primary planar conformations (s-trans and s-cis) due to rotation around the single bond connecting the carbonyl group and the double bond. The relative stability of these conformers and the energy barrier to their interconversion can influence the geometry of the transition state in a reaction, thereby affecting the stereochemical outcome, especially in asymmetric catalysis. The s-trans conformer is generally more stable, minimizing steric clash between the methyl group and the double bond.

Table 4. Illustrative Impact of Steric Hindrance on Reaction Rate
Substituent on Electrophile (R in R-C(O)-)Relative Steric BulkAttacking NucleophilePredicted Relative Rate of Reaction
-CH₃ (Methyl)LowSmall (e.g., CN⁻)Fast
-CH₃ (Methyl)LowBulky (e.g., (iPr)₂NH)Moderate
-C(CH₃)₃ (tert-Butyl)HighSmall (e.g., CN⁻)Slow
-C(CH₃)₃ (tert-Butyl)HighBulky (e.g., (iPr)₂NH)Very Slow / No Reaction

Future Directions and Emerging Research Opportunities for 3 Nitrobut 3 En 2 One Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of asymmetric reactions involving nitroalkenes has been a significant focus in organic synthesis, owing to the synthetic utility of the resulting chiral nitro compounds. pageplace.de For 3-nitrobut-3-en-2-one, future research will concentrate on creating novel catalytic systems that offer superior control over stereochemistry and reactivity.

Organocatalysis has emerged as a powerful tool for the asymmetric conjugate addition to nitroalkenes. nih.govmdpi.com Bifunctional catalysts, such as those incorporating thiourea (B124793) and a Brønsted base, have shown promise in activating nitroalkanes and directing their addition to nitroalkenes with high enantioselectivity. msu.edu For instance, a chiral 2,2'-diamino-1,1'-binaphthyl (BINAM)-based thiourea catalyst was designed to facilitate the Michael addition of nitroalkanes to nitroalkenes. msu.edu Similarly, chiral pyrrolidine (B122466) derivatives, often paired with an acidic co-catalyst, are effective in promoting the Michael addition of aldehydes and ketones to nitroolefins. nih.govnih.gov The development of new generations of these organocatalysts, perhaps with greater steric hindrance or specifically tailored electronic properties, could lead to even higher yields and enantioselectivities in reactions involving this compound.

Metal-based catalysts also represent a promising avenue. For example, Zn(II)-bisoxazoline complexes have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving high yields and enantioselectivities (up to 90% ee). acs.org The mechanism involves the activation of the nitroalkene by chelation to the chiral zinc catalyst. acs.org Exploring a wider range of chiral Lewis acids and transition metal complexes could unlock novel transformations and provide access to complex molecular architectures starting from this compound.

Furthermore, biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as flavin-dependent 'ene'-reductases (EREDs), have been developed through directed evolution to catalyze the asymmetric C-alkylation of nitroalkanes. nih.gov This photoenzymatic approach proceeds via a radical mechanism initiated by the excitation of an enzyme-templated charge-transfer complex. nih.gov The application of such engineered enzymes to reactions of this compound could enable highly selective reductions or C-C bond formations under mild conditions.

Catalyst TypeExample Catalyst/SystemTarget ReactionPotential Advantage for this compound
Organocatalyst Chiral Thiourea-AmineMichael AdditionHigh enantioselectivity for C-C bond formation.
Organocatalyst Chiral Pyrrolidine + Acid Co-catalystMichael AdditionAccess to chiral γ-nitrocarbonyl compounds.
Metal Complex Zn(II)-BisoxazolineFriedel-Crafts AlkylationEnantioselective formation of C-C bonds with arenes.
Biocatalyst Engineered 'Ene'-Reductase (ERED)Asymmetric C-Alkylation / ReductionHigh chemo- and stereoselectivity under mild, green conditions.

Integration with Flow Chemistry and Continuous Synthesis Methodologies

Nitration reactions and the subsequent handling of nitro compounds are often associated with significant safety risks due to their exothermic nature and potential instability. ewadirect.comvapourtec.com Flow chemistry, or continuous synthesis, offers a powerful solution to these challenges by utilizing microreactors with high surface-area-to-volume ratios. nih.gov This allows for superior temperature control, rapid heat dissipation, and stable operating conditions, thereby minimizing the risk of runaway reactions. ewadirect.comvapourtec.com

The synthesis of nitro compounds, including aromatic nitrations like the production of TNT, has been successfully translated to continuous-flow systems, demonstrating improved safety, higher yields, and greater purity compared to batch processes. ewadirect.com For the synthesis of this compound itself, a continuous-flow nitration process would offer significant advantages. Furthermore, subsequent transformations of this reactive intermediate can be seamlessly integrated into a multistep flow sequence.

Recent advancements have demonstrated the safe in situ generation of nitrating agents like acetyl nitrate (B79036) within a flow platform for the synthesis of nitrofuran pharmaceuticals. chemistryviews.orgnih.gov This approach avoids the isolation and storage of hazardous reagents. chemistryviews.orgnih.gov A similar strategy could be adopted for the synthesis of this compound. Moreover, metal-free reduction of nitro compounds to primary amines using reagents like trichlorosilane (B8805176) has been efficiently performed under continuous-flow conditions, offering high yields in very short reaction times. beilstein-journals.org

Integrating the synthesis and subsequent reactions of this compound into a fully automated, continuous-flow platform would enable:

Enhanced Safety: Minimizing the volume of hazardous material present at any given time. nih.gov

Precise Control: Accurate management of reaction parameters such as temperature, pressure, and residence time. ewadirect.com

Scalability: Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). ewadirect.com

Telescoped Synthesis: Performing multiple reaction steps sequentially without isolating intermediates, improving efficiency and reducing waste.

Flow Chemistry AdvantageApplication to this compound ChemistryReference
Improved Safety Controlled handling of exothermic nitration and potentially unstable nitro compounds. ewadirect.comvapourtec.com
Enhanced Heat & Mass Transfer Precise temperature control, preventing side reactions and improving selectivity. nih.gov
Process Automation Automated synthesis and sequential reactions for higher reproducibility and efficiency. chemistryviews.org
Rapid Optimization Faster screening of reaction conditions compared to batch processing. fraunhofer.de

Exploration of Photochemical and Electrochemical Transformations

The reactivity of this compound can be further expanded by exploring photochemical and electrochemical transformations. These methods provide alternative activation pathways, often under mild conditions, enabling reactions that are difficult to achieve through traditional thermal methods.

The electrochemistry of nitro compounds is characterized by the initial one-electron reduction to form a nitro radical anion. uchile.clbohrium.com The stability and subsequent reactivity of this radical anion can be studied using techniques like cyclic voltammetry. uchile.cl This intermediate opens up possibilities for radical-based C-C bond formation or other coupling reactions. The electrochemical reduction of aliphatic nitro compounds to amines has been shown to be an efficient process. taylorfrancis.com For this compound, selective electrochemical reduction could potentially reduce the nitro group while preserving the ketone or vice versa, or effect a complete reduction to the corresponding amino alcohol, depending on the conditions and electrode material used. Furthermore, related compounds like nitrones have been cleanly reduced to amines using simple electrochemical methods, avoiding harsh chemical reagents. rsc.org

Photochemistry offers complementary opportunities. While direct photochemical studies on this compound are scarce, research on related systems provides a roadmap. For example, photoenzymatic processes have utilized light to initiate radical reactions for the C-alkylation of nitroalkanes. nih.gov Exploring the use of photosensitizers or direct irradiation could induce [2+2] cycloadditions, isomerizations, or other unique transformations of the nitroalkene moiety in this compound.

Application in Machine Learning-Assisted Reaction Discovery and Optimization

The vast parameter space of chemical reactions (including catalysts, solvents, temperature, and stoichiometry) makes traditional optimization a time-consuming, resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools to accelerate this process. iscientific.orgnih.gov

For the chemistry of this compound, ML algorithms can be employed to:

Optimize Reaction Conditions: AI-driven platforms can autonomously explore reaction conditions to maximize yield and selectivity with minimal experiments. nih.gov By integrating ML with robotic systems, optimal conditions for, say, a catalytic asymmetric Michael addition using this compound could be identified far more rapidly than by a human chemist. nih.gov

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the outcome of new, untested reactions. cmu.eduappliedclinicaltrialsonline.com This predictive power can help researchers prioritize experiments and avoid unproductive synthetic routes. For instance, models could predict the regioselectivity of a cycloaddition reaction or the enantiomeric excess of a catalytic process involving this compound.

Discover New Reactions: AI tools can aid in retrosynthetic analysis, proposing novel synthetic pathways to target molecules that utilize this compound as a starting material. nih.gov By combining data-driven approaches with expert chemical knowledge, these tools can suggest non-intuitive yet feasible reaction sequences. consensus.appgwern.net

The development of a "chemical reactome," a platform that combines high-throughput automated experiments with AI, aims to create a deep understanding of chemical reactivity by identifying hidden correlations between reactants, reagents, and outcomes. appliedclinicaltrialsonline.com Applying such a data-driven approach to the reactions of this compound could rapidly map its reactivity landscape and uncover novel applications.

Discovery of Unexplored Reaction Pathways and Synthetic Utilities

The bifunctional nature of this compound makes it a rich substrate for discovering novel reaction pathways. While its role as a Michael acceptor is established, its full potential in more complex cascades and multicomponent reactions remains largely untapped.

Future research could focus on:

Cascade Reactions: Designing one-pot sequences where an initial reaction at one functional group triggers a subsequent transformation at the other. For example, a Michael addition could be followed by an intramolecular cyclization involving the ketone and the newly modified nitro-alkyl chain, providing rapid access to complex heterocyclic scaffolds.

Cycloaddition Reactions: As a conjugated nitroalkene, this compound is a competent dienophile in Diels-Alder reactions. sci-rad.com Exploring its reactivity with a wider range of dienes, including electronically diverse or heterocyclic dienes, could yield novel and complex cyclic structures. Furthermore, its participation in [3+2] cycloadditions with 1,3-dipoles like azides or nitrones could provide straightforward routes to five-membered heterocycles. sci-rad.com

Transformations of the Nitro Group: The nitro group is not just an activating group but a synthetic linchpin, convertible into a wide array of other functionalities. sci-rad.com Beyond reduction to an amine, it can be transformed into nitriles, oximes, or carbonyls via the Nef reaction. Exploring these transformations in the context of the this compound skeleton can significantly broaden its synthetic utility, providing access to γ-amino ketones, γ-keto acids, and other valuable building blocks.

The products derived from these new pathways are likely to be highly functionalized molecules, making them ideal intermediates for the synthesis of natural products, pharmaceuticals, and advanced materials.

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